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Compound of Interest

Compound Name: (S)-3-Bromo-1-methyl-pyrrolidine

Cat. No.: B7931392

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
synthetic precursor, (S)-3-Bromo-1-methyl-pyrrolidine. Due to the limited availability of public
experimental spectra for this specific enantiomer, this document focuses on predicted
spectroscopic data and established analytical methodologies. It serves as a valuable resource
for researchers utilizing this compound in drug discovery and development, offering insights
into its structural confirmation and purity assessment.

Chemical Structure and Properties

(S)-3-Bromo-1-methyl-pyrrolidine is a substituted pyrrolidine with a stereocenter at the C3
position. The bromine atom's presence makes it a versatile intermediate for introducing various
functional groups via nucleophilic substitution.[1]

Property Value

Molecular Formula CsH10BrN

Molecular Weight 164.04 g/mol [1][2][3]

CAS Number 10603-45-9 (for racemate)[2]
Appearance Reported as a liquid[3][4]
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Predicted Spectroscopic Data

While experimental spectra are not readily available in public databases, predicted data
provides a foundational understanding for the spectroscopic characterization of (S)-3-Bromo-1-
methyl-pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[1]
The predicted *H and 3C NMR chemical shifts for 3-Bromo-1-methyl-pyrrolidine are presented
below. These values are estimations and may vary depending on the solvent and experimental
conditions.[1]

Table 1: Predicted *H and 3C NMR Data for 3-Bromo-1-methyl-pyrrolidine[1]

IH NMR 13C NMR

) Predicted Chemical ) S )
Proton Assignment ] Predicted Multiplicity Carbon Assignment
Shift (6, ppm)

N-CHs 23-25 Singlet (s) N-CHs
H2, H5 (CH-2) 25-32 Multiplet (m) C2,C5
H4 (CH2) 20-2.8 Multiplet (m) C4
H3 (CHBr) 40-45 Multiplet (m) C3

Note: The carbon atom bonded to the electronegative bromine atom (C3) is expected to be
significantly deshielded and appear at a lower field compared to the other ring carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of a compound.[1] For (S)-3-Bromo-1-methyl-pyrrolidine, the presence of bromine is a key
distinguishing feature due to its characteristic isotopic pattern (°Br and 81Br in an approximate
1:1 ratio).[1]

Table 2: Predicted ESI-MS Data for 3-Bromo-1-methyl-pyrrolidine[1]
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| Calculated m/z Calculated m/z Expected Relative
on

([M+H]* for 7°Br) ([M+H]* for 8'Br) Intensity
[CsH11BrN]* 164.0075 166.0055 ~1:1

Note: These values represent the protonated molecule. Fragmentation ions would also be
observed in the mass spectrum.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5][6] For
(S)-3-Bromo-1-methyl-pyrrolidine, the IR spectrum is expected to exhibit the following key
features:

C-H stretching: Absorptions from the methyl and pyrrolidine ring methylene groups are
expected in the range of 2850—-2960 cm~1.[6]

Absence of N-H stretching: As a tertiary amine, there will be no N-H stretching bands, which
are typically found between 3300-3500 cm~1.[1]

C-N stretching: This absorption is expected to be present.

C-Br stretching: This absorption will also be present in the fingerprint region.

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for small organic
molecules like (S)-3-Bromo-1-methyl-pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCIs, D20, DMSO-ds) in an NMR tube.[7] The choice of solvent is critical as it
can influence chemical shifts.

o Data Acquisition: Acquire *H and 13C NMR spectra on a high-field NMR spectrometer. For a
more detailed structural analysis, 2D NMR experiments such as COSY (Correlation
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Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) can be performed.[1]

o Data Processing: Process the acquired data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

e Analysis: Integrate the signals in the *H NMR spectrum to determine the relative number of
protons.[7] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or water.[8] Further dilution may be
necessary to achieve an optimal concentration for analysis.[8]

o Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate
ionization source, such as Electrospray lonization (ESI) or Electron Impact (EI).[9][10]
Acquire the mass spectrum over a suitable mass range. High-resolution mass spectrometry
(HRMS) can be used for accurate mass determination to confirm the elemental composition.

[1]

e Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain
structural information. For compounds containing bromine, verify the characteristic isotopic
pattern.[1]

Infrared (IR) Spectroscopy

o Sample Preparation (for liquids): Place a drop of the neat liquid sample between two salt
plates (e.g., NaCl or KBr) to create a thin film.

o Sample Preparation (for solids): Dissolve the solid sample in a volatile solvent, deposit the
solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the solid.
[11]

o Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum.
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e Analysis: Identify the characteristic absorption bands corresponding to the functional groups
present in the molecule by comparing the spectrum to correlation charts.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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This guide provides a framework for the spectroscopic characterization of (S)-3-Bromo-1-
methyl-pyrrolidine. While experimental data is currently scarce in the public domain, the
predicted data and established protocols outlined here offer a robust starting point for
researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7931392?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7931392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

